![molecular formula C14H22N2 B1363473 1-(4-Phenylbutyl)piperazine CAS No. 97480-93-8](/img/structure/B1363473.png)
1-(4-Phenylbutyl)piperazine
Overview
Description
1-(4-Phenylbutyl)piperazine is an organic compound with the molecular formula C14H22N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(4-Phenylbutyl)piperazine, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Phenylbutyl)piperazine consists of a six-membered ring containing two nitrogen atoms . Further analysis of its molecular structure would require more specific data or computational modeling .Physical And Chemical Properties Analysis
1-(4-Phenylbutyl)piperazine has a molecular weight of 218.34 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data .Scientific Research Applications
Proteomics Research
1-(4-Phenylbutyl)piperazine is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used as a specialty product for proteomics research applications due to its ability to interact with protein structures and influence their behavior in biological systems .
Medicinal Chemistry
In medicinal chemistry, 1-(4-Phenylbutyl)piperazine is a valuable scaffold for drug discovery. Piperazine derivatives are prevalent in pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects. The compound’s structure allows for hydrogen bond formation, which is crucial for the interaction with biological receptors .
Drug Synthesis
The synthesis of drugs often involves the functionalization of piperazine rings. 1-(4-Phenylbutyl)piperazine serves as a key intermediate in the synthesis of various drugs. Advances in C–H functionalization have expanded the utility of piperazine derivatives in creating more diverse and potent pharmaceuticals .
Pharmacokinetics
Pharmacokinetics, which deals with the movement of drugs within the body, benefits from the use of 1-(4-Phenylbutyl)piperazine. Its nitrogen heterocycle improves water solubility and bioavailability, making it an important component in the design of new drugs .
Heterocyclic Chemistry
In heterocyclic chemistry, 1-(4-Phenylbutyl)piperazine is used to explore the synthesis of six-membered ring structures. The presence of nitrogen atoms in the piperazine ring offers unique opportunities for adjusting the 3D geometry of synthesized compounds .
Photoredox Catalysis
Photoredox catalysis, which involves the use of light to activate a chemical reaction, utilizes piperazine derivatives like 1-(4-Phenylbutyl)piperazine. This compound can participate in reactions that form new chemical bonds through photochemical processes .
Blockbuster Drug Components
1-(4-Phenylbutyl)piperazine is structurally related to piperazine, which is a component of several blockbuster drugs. Its structural features make it a candidate for inclusion in the development of new drugs with high market potential .
Synthetic Methodology Development
The compound is also involved in the development of new synthetic methodologies. For example, it can be used in cyclization reactions to create complex molecular architectures, which are essential in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 1-(4-Phenylbutyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
1-(4-Phenylbutyl)piperazine acts as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, which is why piperazine compounds are often used as anthelmintic agents .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a variety of downstream effects, primarily related to the regulation of neuronal excitability .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of 1-(4-Phenylbutyl)piperazine’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s action on the GABA receptors, leading to hyperpolarization of nerve endings .
Future Directions
The future directions for research on 1-(4-Phenylbutyl)piperazine and related compounds could involve further exploration of their synthesis methods, investigation of their molecular structures, and examination of their mechanisms of action. Additionally, their physical and chemical properties could be analyzed in more detail, and their safety and hazards could be evaluated more comprehensively .
properties
IUPAC Name |
1-(4-phenylbutyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQSNUBVNIZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371857 | |
Record name | 1-(4-phenylbutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97480-93-8 | |
Record name | 1-(4-phenylbutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97480-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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